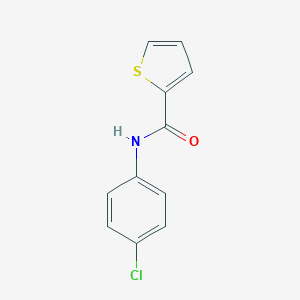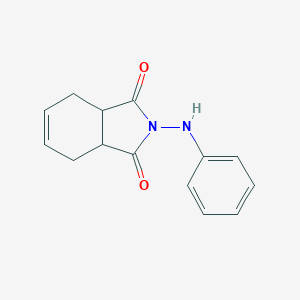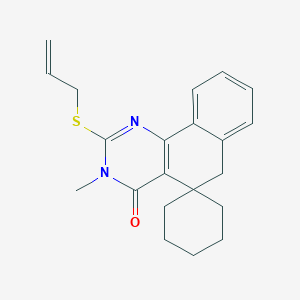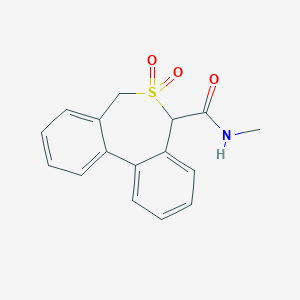
4-Amino-1-methylisoquinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Amino-1-methylisoquinoline involves several methods . One method involves the reaction with ammonium hydroxide and copper (II) sulfate at 170 - 180°C for 20 hours . Another method involves a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones via a tandem reaction of arynes and oxazoles .Molecular Structure Analysis
The molecular formula of this compound is C10H10N2. The InChI Key is IKGHEEPPWYLINL-UHFFFAOYSA-N. The Canonical SMILES is CC1=NC=C (C2=CC=CC=C12)N.Chemical Reactions Analysis
The chemical reactions involving this compound include a transition-metal-free synthesis of 4-amino isoquinolin-1 (2H)-ones via a tandem reaction of arynes and oxazoles . This reaction can be easily scaled up and the product can be transformed to isoquinoline derivatives efficiently .Wissenschaftliche Forschungsanwendungen
Antineoplastic Properties : 4-Amino-1-methylisoquinoline derivatives have been studied for their antineoplastic activities. For instance, 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone, a derivative, showed potent inhibition of ribonucleoside diphosphate reductase and significant antineoplastic activity against various murine neoplasms (Agrawal et al., 1977). Additionally, various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives of this compound, were synthesized and evaluated for their antineoplastic activity in mice bearing the L1210 leukemia (Liu et al., 1995).
Pharmacological Evaluation : Some tetrahydroisoquinoline derivatives, which are structurally related to this compound, have been evaluated for their potential in treating depression and other central nervous system disorders. For example, 8-(substituted-amino)-4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines have been studied for their antidepressant action, showing promising results (Zára-Kaczián et al., 1986).
Cytotoxic Evaluation of Aminoquinones : A study reported the synthesis of various isoquinolinequinones, including those with 4-methylisoquinoline structures, and their in vitro cytotoxic activity against several human tumor cell lines. Notably, 7-Amino-6-bromoisoquinoline-5,8-quinone showed potent activity against cancer cell lines (Delgado et al., 2012).
Synthesis and Mechanism of Action : Various synthesis methods have been developed for this compound derivatives. A study on the synthesis and mechanism of 4-aminoquinoline-based DNA methyltransferase inhibitors revealed insights into their interaction with DNA and potential use in treating diseases with deregulated DNA methylation, such as cancer (Gros et al., 2014).
Electrochemical Sensors for Drug Determination : The development of electrochemical sensors for the determination of 4-aminoquinoline drugs in biological and environmental samples has been explored. This is crucial for monitoring the presence and concentration of these drugs, given their potential toxic side-effects (Matrouf et al., 2022).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
1-Methylisoquinolin-4-amine, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), demonstrates significant neuroprotective activity . It can interact with the agonistic conformation of dopamine (DA) receptors . This interaction leads to the inhibition of the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . It also shifts DA catabolism toward COMT-dependent O-methylation .
Biochemical Pathways
The compound affects the dopamine pathway by inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism toward COMT-dependent O-methylation . This results in an increase in neurotransmitter levels in the brain .
Result of Action
1-Methylisoquinolin-4-amine shows significant antidepressant-like effects in the forced swim test (FST) in rats . It increases neurotransmitter levels in the brain and demonstrates significant neuroprotective activity .
Biochemische Analyse
Biochemical Properties
1-methylisoquinolin-4-amine plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with dopamine receptors, inhibiting the formation of 3,4-dihydroxyphenylacetic acid and shifting dopamine catabolism towards COMT-dependent O-methylation . This interaction highlights its potential role in modulating neurotransmitter levels in the brain.
Cellular Effects
The effects of 1-methylisoquinolin-4-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-methylisoquinolin-4-amine demonstrates significant neuroprotective activity by interacting with dopamine receptors and inhibiting the production of free radicals . This compound also affects the expression of genes involved in neurotransmitter metabolism, further influencing cellular function.
Molecular Mechanism
At the molecular level, 1-methylisoquinolin-4-amine exerts its effects through various binding interactions with biomolecules. It inhibits both MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters in the brain . Additionally, it interacts with dopamine receptors, modulating their activity and influencing dopamine metabolism. These interactions highlight the compound’s potential as a therapeutic agent for neurodegenerative disorders.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-methylisoquinolin-4-amine in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under normal laboratory conditions, with minimal degradation over time . Long-term exposure to 1-methylisoquinolin-4-amine has been observed to maintain its neuroprotective effects, suggesting its potential for chronic therapeutic use.
Dosage Effects in Animal Models
The effects of 1-methylisoquinolin-4-amine vary with different dosages in animal models. At lower doses, it has been shown to reduce immobility time in the forced swimming test, indicating its antidepressant-like effects . At higher doses, it may cause adverse effects such as neurotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-methylisoquinolin-4-amine is involved in several metabolic pathways, including dopamine metabolism. It interacts with enzymes such as COMT and MAO, influencing the levels of dopamine and its metabolites in the brain . These interactions can affect metabolic flux and alter the levels of various metabolites, highlighting the compound’s potential impact on neurotransmitter metabolism.
Transport and Distribution
The transport and distribution of 1-methylisoquinolin-4-amine within cells and tissues are essential for understanding its pharmacokinetics. This compound is transported across cell membranes and distributed throughout various tissues, including the brain . It interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
1-methylisoquinolin-4-amine is localized within various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular organelles. This localization is crucial for its role in modulating cellular processes and biochemical reactions.
Eigenschaften
IUPAC Name |
1-methylisoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGHEEPPWYLINL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=CC=CC=C12)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444615 | |
| Record name | 4-Amino-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104704-41-8 | |
| Record name | 1-Methyl-4-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104704-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)

![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)
![N-[(E)-1-[(3-Bromophenyl)carbamoyl]-2-(2-furyl)ethenyl]thiophene-2-carboxamide](/img/structure/B188497.png)


![Ethyl 2-[2-(2-methylphenoxy)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B188503.png)




